Cas no 1453799-69-3 (2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one)
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
- 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- SB33684
- 2-Bromo-1,5,6,7-tetrahydro-pyrrolo3,2-cpyridin-4-one
- 2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
- 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
- 4H-Pyrrolo[3,2-c]pyridin-4-one, 2-bromo-1,5,6,7-tetrahydro-
- 2-Bromo-6,7-dihydro-5-azaindol-4(5H)-one
- MFCD28403669
- CS-0097202
- SCHEMBL15230864
- SY278546
- 1453799-69-3
- D75872
-
- MDL: MFCD28403669
- Inchi: 1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
- InChI Key: AVBFQTFAVOBREP-UHFFFAOYSA-N
- SMILES: BrC1=CC2C(NCCC=2N1)=O
Computed Properties
- Exact Mass: 213.97418g/mol
- Monoisotopic Mass: 213.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44.9
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333073-1g |
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95%+ | 1g |
$2399 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-1g |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-5g |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 5g |
42385.16CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-500mg |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-250mg |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 250mg |
3561.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-100mg |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 100mg |
2204.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0817-50mg |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 50mg |
1526.48CNY | 2021-05-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB576-100mg |
2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 100mg |
¥1853.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB576-250mg |
2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 250mg |
¥3093.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB576-500mg |
2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
1453799-69-3 | 95% | 500mg |
¥4418.0 | 2024-04-24 |
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Suppliers
2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
2-Bromo-1,5,6,7-Tetrahydro-Pyrrolo[3,2-C]Pyridin-4-One: A Comprehensive Overview
The compound 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, with CAS No. 1453799-69-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, characterized by its unique pyrrolopyridine framework. The presence of a bromine atom at the 2-position introduces interesting electronic and structural properties, making it a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one. Researchers have employed a variety of strategies, including ring-closing metathesis and tandem cyclization reactions, to construct the pyrrolopyridine core. These methods not only enhance the scalability of the synthesis but also allow for the incorporation of diverse functional groups at strategic positions on the molecule. The ability to modify the bromine atom further expands its utility in medicinal chemistry applications.
The structural uniqueness of CAS No. 1453799-69-3 lies in its fused bicyclic system. The pyrrole ring fused with a pyridone moiety creates a rigid framework that can potentially act as a scaffold for drug design. This rigidity is advantageous in stabilizing bioactive conformations and enhancing molecular recognition in biological systems. Recent studies have highlighted its potential as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies.
In terms of biological activity, 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one has shown promising results in preliminary assays targeting various disease states. For instance, it exhibits moderate inhibitory activity against several kinases implicated in cancer progression. Its bromine substituent plays a critical role in modulating both the electronic properties and solubility profiles of the molecule. Researchers are actively exploring strategies to optimize its pharmacokinetic properties while maintaining its bioactivity.
The versatility of this compound extends beyond medicinal chemistry. Its unique electronic properties make it an attractive candidate for applications in materials science and optoelectronics. For example, derivatives of this compound have been investigated as potential candidates for organic light-emitting diodes (OLEDs) due to their ability to emit light under electrical stimulation. The fusion of aromatic rings contributes to strong fluorescence characteristics, which are highly desirable in such applications.
From a synthetic perspective, the bromine atom at position 2 serves as an excellent site for further functionalization. Chemists have utilized nucleophilic substitution reactions to introduce various groups such as hydroxyls or amino groups at this position. These modifications can significantly alter the molecule's reactivity and compatibility with different biological systems or industrial processes.
In conclusion, CAS No. 1453799-69-3, or 2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, represents a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional substituents make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
1453799-69-3 (2-Bromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)